alpha-Chlorobenzylidenemalononitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[chloro(phenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWXUOJXKLGEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171321 | |
| Record name | alpha-Chlorobenzylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18270-61-6 | |
| Record name | alpha-Chlorobenzylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018270616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chlorobenzylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Chlorobenzylidenemalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations
Classical Synthetic Routes to alpha-Chlorobenzylidenemalononitrile
The cornerstone of this compound synthesis is the Knoevenagel condensation, a well-established method in organic chemistry for carbon-carbon bond formation. bhu.ac.inwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org
Knoevenagel Condensation Reactions
The synthesis of this compound is a direct application of the Knoevenagel condensation. The reaction has been a subject of study since its discovery by Corson and Stoughton, and the fundamental production method has remained largely unchanged. idc-online.com
The primary reactants in the synthesis of this compound are o-chlorobenzaldehyde and malononitrile (B47326). chemicalbook.comnih.gov The two -CN groups in the malononitrile molecule are strongly electron-withdrawing, which activates the adjacent methylene (B1212753) (CH2) group, making it a suitable nucleophile for the condensation reaction with the aldehyde. nih.gov
| Reactant | CAS Number | Molecular Formula | Molecular Weight | Purity |
| o-Chlorobenzaldehyde | 89-98-5 | C7H5ClO | 140.57 g/mol | 97% (Thermo Scientific) |
| Malononitrile | 109-77-3 | C3H2N2 | 66.06 g/mol | 99% (Sigma-Aldrich) |
This data is based on a specific experimental setup and may vary depending on the supplier and grade of the chemical. nih.gov
The Knoevenagel condensation for producing this compound is typically catalyzed by a weak base. wikipedia.org Amines such as piperidine (B6355638), pyridine (B92270), and diethylamine (B46881) are commonly employed for this purpose. chemicalbook.comnih.govgoogle.com These catalysts facilitate the deprotonation of malononitrile to form a reactive enolate ion. wikipedia.org While effective, the use of these homogeneous catalysts can present challenges in terms of separation and recycling. researchgate.net Research has also explored the use of other catalysts, including 1-methyl imidazole (B134444) and various benign amines and ammonium (B1175870) salts, to develop more environmentally friendly processes. researchgate.nettue.nl
Catalyst Examples:
Piperidine chemicalbook.comgoogle.com
Pyridine google.com
Diethylamine nih.gov
1-Methyl Imidazole researchgate.net
Ammonium Bicarbonate tue.nl
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature and the choice of solvent. For instance, in a water-based synthesis, the temperature is carefully maintained below 50°C during the addition of o-chlorobenzaldehyde. google.com The reaction of 4-chlorobenzaldehyde (B46862) with malononitrile and ethyl acetoacetate (B1235776) has been optimized at 50-60°C. researchgate.net
The choice of solvent also plays a significant role. While organic solvents like cyclohexane (B81311) and methanol (B129727) have been used, they pose environmental and safety concerns due to their toxicity and flammability. google.com This has led to the exploration of greener alternatives, with water being a particularly attractive option. google.comresearchgate.net Studies have shown that a mixture of water and methanol can be more effective than either solvent alone. nih.gov The use of protic solvents, like ethanol (B145695), has been found to be beneficial as they can stabilize the reaction intermediates. nih.gov
| Parameter | Optimized Condition | Rationale/Observation |
| Temperature | Below 50°C (during reactant addition) | To control the exothermic reaction. google.com |
| 50-60°C | Found to be effective for similar reactions. researchgate.net | |
| Solvent | Water | Eco-friendly alternative to organic solvents. google.comresearchgate.net |
| Water/Methanol Mixture | More effective than either solvent individually. nih.gov | |
| Ethanol | Protic solvent that stabilizes intermediates. nih.gov |
Exploration of Solvent-Free Synthesis Techniques
In a push towards greener chemistry, solvent-free synthesis methods for this compound have been investigated. bhu.ac.ingoogle.com One such method involves the Knoevenagel condensation of o-chlorobenzaldehyde and malononitrile by grinding the reactants together. google.com While this approach is applicable on a laboratory scale, scaling it up for industrial production presents significant challenges. google.com A major drawback of this technique is the difficulty in isolating and purifying the final product due to the absence of a solvent. google.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a promising technique to enhance the production of this compound and its derivatives. dtic.mil This method offers several advantages over conventional heating, including dramatically reduced reaction times and minimized formation of side products. dtic.mil The ability to perform these reactions without a solvent further contributes to their green credentials by reducing hazardous laboratory waste. dtic.mil Microwave irradiation has been successfully used in the α-arylation of diethyl malonate, a related reaction, demonstrating the potential of this technology in synthesizing key intermediates for various heterocyclic compounds. doi.org
Green Chemistry Principles in this compound Synthesis
In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. Key areas of improvement include the use of non-toxic, reusable catalysts and the replacement of volatile organic solvents with water.
The traditional use of organic bases like piperidine and pyridine as catalysts for the Knoevenagel condensation presents challenges related to toxicity, recovery, and disposal. google.comgoogle.com To address this, solid acid and heterogeneous catalysts such as alum and various phosphate-based materials have been successfully employed.
Alum [KAl(SO₄)₂·12H₂O] has emerged as an inexpensive, readily available, and eco-friendly catalyst for this transformation. rasayanjournal.co.inresearchgate.net It functions effectively as a mild Lewis acid catalyst in aqueous media. Research on the alum-catalyzed synthesis of various benzylidene malononitriles demonstrates its efficiency. For instance, reactions carried out with 20 mol% of alum in water at 60°C achieve excellent yields in relatively short reaction times. rasayanjournal.co.inresearchgate.net Aldehydes bearing electron-withdrawing groups, such as the chloro group in 2-chlorobenzaldehyde (B119727), tend to react faster than those with electron-donating groups. researchgate.net
Phosphate (B84403) fertilizers and other phosphate-based materials have also proven to be effective, "green" heterogeneous catalysts for the Knoevenagel condensation. researchgate.net Materials like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) are particularly attractive due to their low cost and low environmental impact. researchgate.net Studies using these catalysts for the condensation of various aromatic aldehydes with malononitrile at room temperature have reported high catalytic activity and excellent product yields. researchgate.net Similarly, novel mixed-metal phosphates, such as magnesium aluminum phosphate (MALPO), have been shown to be highly efficient, yielding up to 99% of the desired product. mdpi.com The solid nature of these catalysts simplifies their removal from the reaction mixture through simple filtration, allowing for potential recycling.
| Catalyst System | Typical Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Alum [KAl(SO₄)₂·12H₂O] | 20 mol% catalyst in water, 60°C | Excellent yields (89-99%). Electron-withdrawing groups on the aldehyde accelerate the reaction. | rasayanjournal.co.inresearchgate.net |
| Phosphate Fertilizers (MAP, DAP, TSP) | Heterogeneous catalysis at room temperature | High catalytic activity and excellent yields. Considered a "green" and cost-effective option. | researchgate.net |
| Magnesium Aluminum Phosphate (MALPO) | Heterogeneous catalysis in ethanol at room temperature | Very high yields (up to 99%) and catalyst can be recycled. | mdpi.com |
Replacing traditional organic solvents with water is a cornerstone of green chemistry. The Knoevenagel condensation for producing 2-chlorobenzylidenemalononitrile (B38150) can be successfully performed in an aqueous medium. google.comrasayanjournal.co.inmdpi.comorientjchem.org Water is non-toxic, non-flammable, inexpensive, and readily available.
Patented industrial processes describe the synthesis of 2-chlorobenzylidenemalononitrile where water is the sole solvent. google.comgoogle.com In one such process, a suspension of malononitrile in water is treated with a catalytic amount of a base before the 2-chlorobenzaldehyde is added, leading to high yields (>99.5%) of the final product. chemicalbook.comgoogle.com The use of water as the reaction medium not only makes the process more environmentally friendly but also simplifies product isolation, as the organic product often precipitates and can be collected by filtration. rasayanjournal.co.in Some studies have even explored catalyst-free Knoevenagel condensations in water, further enhancing the green credentials of the synthesis, though this often requires higher temperatures. rsc.org
Mechanistic Elucidation of Synthetic Pathways
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and catalyst design.
The Knoevenagel condensation follows a well-established three-step mechanism:
Deprotonation: The reaction is initiated by the deprotonation of the active methylene compound, malononitrile. The two electron-withdrawing cyano groups increase the acidity of the methylene protons, allowing a mild base to remove a proton and form a resonance-stabilized carbanion (enolate). wikipedia.org
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This addition reaction forms a tetrahedral alkoxide intermediate.
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a water molecule, to form a β-hydroxy intermediate (an aldol-type adduct). This intermediate then undergoes a dehydration (elimination) reaction, where a molecule of water is removed to form the stable, conjugated carbon-carbon double bond of the final this compound product. sigmaaldrich.com This final step is often spontaneous and drives the reaction to completion.
The specific nature of the catalyst influences the precise mechanistic pathway and the catalytic cycle.
With Phosphate Catalysts: Phosphate materials primarily function as base catalysts. The phosphate anion (PO₄³⁻ or related species like HPO₄²⁻) is sufficiently basic to deprotonate the malononitrile, initiating the catalytic cycle. capes.gov.br The catalyst is regenerated when the β-hydroxy intermediate is deprotonated at the alpha-carbon, leading to elimination of a hydroxide (B78521) ion, which then reprotonates the catalyst to complete the cycle.
With Alum (Lewis Acid) Catalysts: When a Lewis acid like alum [Al(H₂O)₆³⁺] is used, the mechanism is slightly different. Instead of activating the malononitrile, the Lewis acid coordinates to the carbonyl oxygen of the 2-chlorobenzaldehyde. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the (less activated) malononitrile. The reaction likely proceeds through a dual activation pathway where the Lewis acid activates the aldehyde and water or the catalyst's counter-ion facilitates the proton transfers in the dehydration step. researchgate.net Some research suggests that for high activity with metal oxide catalysts, both acidic and basic sites on the catalyst surface are necessary. rsc.orgresearchgate.net The acidic sites activate the carbonyl group, while the basic sites activate the methylene group.
Chemical Reactivity and Derivatization Strategies
Intrinsic Reactivity of the α-Chlorobenzylidenemalononitrile Scaffold
The inherent reactivity of α-chlorobenzylidenemalononitrile stems from the electronic properties and spatial arrangement of its functional groups. The molecule is characterized by a highly polarized and electron-deficient structure, which is the primary determinant of its chemical behavior. cymitquimica.com
The distribution of electron density within the α-chlorobenzylidenemalononitrile molecule gives rise to distinct electrophilic and nucleophilic centers, making it susceptible to attack by a wide range of reagents.
The primary electrophilic sites are:
The β-carbon of the carbon-carbon double bond, which is rendered significantly electron-poor due to the powerful electron-withdrawing effect of the two adjacent nitrile groups. This makes it a prime target for nucleophilic attack via conjugate addition. masterorganicchemistry.com
The carbon atoms of the two nitrile groups, which possess an electrophilic character due to the polarity of the carbon-nitrogen triple bond. libretexts.org
Potential nucleophilic sites include:
The nitrogen atoms of the nitrile groups, which possess lone pairs of electrons. However, their nucleophilicity is diminished due to their involvement in the conjugated system.
The chlorine atom, which also has lone pairs of electrons but is generally a weak nucleophile in this context.
| Site | Type | Reason for Reactivity | Potential Reactions |
|---|---|---|---|
| β-Carbon (of C=C bond) | Electrophilic | Conjugation with two electron-withdrawing nitrile groups. | Michael (Conjugate) Addition |
| Nitrile Carbons (C≡N) | Electrophilic | Polarity of the C≡N triple bond. | Addition of nucleophiles (e.g., Grignard reagents, organolithiums), Hydrolysis, Cycloadditions. |
| Nitrile Nitrogens (C≡N) | Nucleophilic | Presence of a lone pair of electrons. | Coordination to metals, Protonation. |
The conjugated system, which extends from the phenyl ring across the double bond to the two nitrile groups, is central to the molecule's reactivity. The nitrile groups act as potent electron-withdrawing moieties, a characteristic feature of the malononitrile (B47326) unit. nih.gov This strong induction and resonance effect polarizes the entire π-system, significantly lowering the electron density of the carbon-carbon double bond.
This electronic arrangement activates the double bond for a specific type of reaction known as a Michael addition, or conjugate addition. masterorganicchemistry.comwikipedia.org Nucleophiles are drawn to the electron-deficient β-carbon rather than attacking the carbonyl-like carbon of the nitrile group directly in many cases. The stability of the resulting carbanion intermediate, which is delocalized over the dinitrile moiety, provides the thermodynamic driving force for this reaction pathway. wikipedia.org
Functional Group Transformations and Addition Reactions
The reactive sites on the α-chlorobenzylidenemalononitrile scaffold allow for a range of derivatization strategies through functional group transformations and addition reactions.
Electron-deficient alkenes, such as those found in α,β-unsaturated nitriles, can undergo epoxidation. youtube.comlibretexts.org The reaction with hypochlorite (B82951) (OCl⁻) proceeds via a mechanism distinct from the epoxidation of electron-rich alkenes. The process is typically a Michael-type conjugate addition of the oxidant to the alkene, followed by an intramolecular nucleophilic substitution to form the epoxide ring. youtube.com
For α-chlorobenzylidenemalononitrile, the reaction with sodium hypochlorite (NaOCl) would involve the nucleophilic attack of the hypochlorite ion on the electrophilic β-carbon. This is followed by an intramolecular cyclization where the oxygen attacks the α-carbon, displacing the chlorine atom (which is a good leaving group) to form the epoxide ring. This method has been shown to be effective for the epoxidation of other electron-poor olefins. youtube.comyoutube.com Asymmetric epoxidation of similar substrates has also been achieved using sodium hypochlorite in the presence of chiral manganese (III) salen catalysts. wisc.eduacs.org
| Oxidant | Substrate Type | General Mechanism | Reference |
|---|---|---|---|
| Sodium Hypochlorite (NaOCl) | α,β-Unsaturated Nitriles/Ketones | 1. Michael addition of OCl⁻ to β-carbon. 2. Intramolecular nucleophilic attack and ring closure. | youtube.comyoutube.com |
| Hydrogen Peroxide (H₂O₂) / Base | Electron-Deficient Alkenes | Conjugate addition of hydroperoxide anion (HOO⁻). | youtube.com |
| m-Chloroperoxybenzoic acid (mCPBA) | Generally electron-rich alkenes, but can be used for electron-deficient ones. | Concerted oxygen transfer. | youtube.comlibretexts.org |
As previously noted, the most characteristic reaction of the α-chlorobenzylidenemalononitrile double bond is conjugate addition (Michael reaction). masterorganicchemistry.com A variety of nucleophiles can be added across the double bond, leading to the formation of a new single bond at the β-position.
A notable example is the aza-Michael addition, where nitrogen-based nucleophiles such as anilines react with benzylidene malononitriles. organic-chemistry.org This reaction proceeds readily, often under mild, metal-free conditions, to yield substituted α-aminonitriles after rearrangement. The high electrophilicity of the β-carbon in the benzylidenemalononitrile (B1330407) scaffold is the key driver for this transformation. organic-chemistry.org
The nitrile groups themselves are susceptible to addition reactions, although they are generally less reactive than the activated double bond. libretexts.org These reactions typically require strong nucleophiles or specific catalytic activation.
One significant transformation is the 1,3-dipolar cycloaddition of azides to the nitrile moiety to form tetrazoles. Research has shown that benzylidenemalononitrile derivatives can react with sodium azide (B81097) in the presence of a copper(II) catalyst. rsc.org The proposed mechanism involves the coordination of the nitrile group to the copper center, which activates it for the cycloaddition with the azide anion, ultimately forming the stable tetrazole ring. rsc.org
Furthermore, general reactions of nitriles can be applied, such as their reaction with Grignard reagents to form imine salts, which can then be hydrolyzed to produce ketones. libretexts.org Complete hydrolysis of the nitrile groups to carboxylic acids can also be achieved under harsh acidic or basic conditions. libretexts.org
Synthesis of Novel Derivatives from alpha-Chlorobenzylidenemalononitrile
This compound serves as a versatile precursor for the synthesis of a wide array of novel chemical entities. Its reactivity is dominated by the electron-deficient carbon-carbon double bond, the two activating nitrile groups, and the presence of a chlorine atom at the alpha-position, which can act as a leaving group or an electronic and steric directing group. These features allow for a range of chemical transformations, including epoxidation, cycloaddition, and various substitution and condensation reactions, leading to complex molecular architectures.
Formation of Epoxidated Benzylidene Malononitrile Derivatives
The epoxidation of electron-deficient alkenes, such as benzylidene malononitrile derivatives, provides a route to synthetically useful α,β-epoxy dinitriles. Due to the electron-withdrawing nature of the two nitrile groups, the double bond in this compound is deactivated towards traditional electrophilic epoxidizing agents. Therefore, nucleophilic epoxidation methods are generally more effective. nih.govresearchgate.net
A common method is the Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions. researchgate.net The reaction proceeds via the conjugate addition of a hydroperoxide anion to the β-carbon of the alkene, followed by intramolecular cyclization with the expulsion of a hydroxide (B78521) ion to form the epoxide ring. The presence of the alpha-chloro substituent further enhances the electron deficiency of the double bond, potentially increasing its reactivity towards nucleophilic attack.
Another approach involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. chemistrysteps.comyoutube.com While typically used for electron-rich alkenes, this method can be applied to electron-deficient systems, although it may require more forcing conditions. The mechanism is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene. chemistrysteps.comyoutube.com
The resulting epoxides, namely 2-(chloro(phenyl)methyl)oxirane-2,2-dicarbonitriles, are valuable intermediates themselves, as the strained three-membered ring can be opened by various nucleophiles to introduce further functionality.
Cycloaddition Reactions Leading to Heterocyclic Compounds
The electron-deficient double bond in this compound makes it an excellent component in cycloaddition reactions for the construction of various heterocyclic systems. It can participate as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions. nih.govwikipedia.org
1,3-Dipolar Cycloadditions: This class of reactions provides a powerful tool for synthesizing five-membered heterocycles. wikipedia.orgyoutube.com For instance, the reaction of this compound with organic azides, acting as 1,3-dipoles, can yield tetrazole derivatives through a Huisgen cycloaddition. rsc.org Similarly, reaction with nitrile oxides can produce isoxazolines, and with nitrones, it can lead to the formation of isoxazolidines. nih.gov The reaction of this compound with a nitrone like α-phenyl-N-tert-butylnitrone (PBN) would be expected to form a substituted 2,3-dihydro-1,2,4-oxadiazole. rsc.org The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Diels-Alder [4+2] Cycloaddition: this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. researchgate.net For example, reaction with a simple diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexene (B86901) derivative. Organocatalyzed versions of these reactions, for instance using proline, have been developed for related systems like isatylidene malononitriles, leading to complex spirocyclic oxindoles. nih.govrsc.org The chlorine atom at the alpha-position influences the reactivity of the dienophile and the stereochemical outcome of the reaction.
| Cycloaddition Type | Reactant | Resulting Heterocycle |
| 1,3-Dipolar | Organic Azide | Tetrazole |
| 1,3-Dipolar | Nitrile Oxide | Isoxazoline |
| 1,3-Dipolar | Nitrone | Isoxazolidine |
| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene |
Conversion to 3-Cyanocoumarin (B81025) Derivatives
Coumarins are an important class of oxygen-containing heterocycles with diverse applications. mdpi.com The synthesis of 3-cyanocoumarin derivatives can be achieved through various condensation reactions. A prevalent method is the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative (2-hydroxybenzaldehyde) with an active methylene (B1212753) compound, such as malononitrile or ethyl cyanoacetate (B8463686), often in the presence of a base catalyst. mdpi.comnih.gov
To synthesize a 3-cyanocoumarin from this compound, a plausible route would involve the reaction with a substituted 2-hydroxybenzaldehyde. However, a more direct and common pathway involves building the coumarin (B35378) framework from simpler precursors. For example, reacting a salicylaldehyde with malononitrile in the presence of a base like piperidine (B6355638) or potassium carbonate leads to an intermediate that cyclizes to form the 3-cyanocoumarin skeleton. mdpi.comscirp.org
Alternatively, a synthetic strategy could be envisioned where the phenyl group of the starting material is pre-functionalized with a hydroxyl group at the ortho position. Intramolecular cyclization could then be induced, potentially facilitated by the alpha-chloro atom acting as a leaving group under basic conditions, to form the coumarin ring.
A representative synthesis of 3-cyanocoumarin derivatives starting from substituted salicylaldehydes and methyl cyanoacetate is shown below. mdpi.com
| Salicylaldehyde Derivative | Reagent | Product Yield |
| 2-Hydroxybenzaldehyde | Methyl Cyanoacetate | High |
| 5-Bromo-2-hydroxybenzaldehyde | Methyl Cyanoacetate | 90% |
| 2-Hydroxy-3-methoxybenzaldehyde | Methyl Cyanoacetate | 85% |
Synthesis of Related Unsaturated Cyanoacetamide Derivatives
Unsaturated cyanoacetamide derivatives are valuable synthetic intermediates. researchgate.net While a direct conversion from this compound is not commonly reported, a potential pathway involves the selective partial hydrolysis of one of the two nitrile groups. This transformation would yield an alpha-chloro-beta-phenyl-alpha-cyanoacrylamide. Such hydrolyses can be challenging to control, often requiring carefully selected acidic or basic conditions to avoid complete hydrolysis to the carboxylic acid or amide.
A more conventional and widely used method for synthesizing unsaturated cyanoacetamide derivatives is the Knoevenagel condensation of an aromatic aldehyde with 2-cyanoacetamide, typically catalyzed by a weak base like ammonium (B1175870) acetate (B1210297) or piperidine. capes.gov.br This reaction is versatile and can be performed under various conditions, including microwave irradiation to accelerate the process and improve yields. capes.gov.br
| Aldehyde | Reagent | Catalyst | Product |
| 4-Hydroxybenzaldehyde | 2-Cyanoacetamide | Ammonium Acetate | 2-(4-hydroxybenzylidene)-cyanoacetamide |
| Benzaldehyde (B42025) | 2-Cyanoacetamide | Piperidine | 2-Cyano-3-phenylacrylamide |
Reaction Kinetics and Stereochemical Control in Derivatization
The kinetics and stereochemistry of reactions involving this compound are critical for controlling product formation and purity. These factors are heavily influenced by the electronic nature of the molecule and the reaction conditions.
Reaction Kinetics: The formation of the benzylidenemalononitrile backbone itself, via the Knoevenagel condensation, has been studied kinetically. researchgate.netresearchgate.netacs.org The reaction rate is dependent on the catalyst, solvent, temperature, and the electronic properties of the starting aldehyde. numberanalytics.comnih.gov Electron-withdrawing groups on the benzaldehyde generally accelerate the initial nucleophilic attack, leading to faster reaction times, while electron-donating groups have the opposite effect. nih.gov The presence of the alpha-chloro group in subsequent derivatization reactions significantly impacts the electronic density of the double bond. Its electron-withdrawing nature enhances the electrophilicity of the β-carbon, making it more susceptible to Michael additions and other nucleophilic attacks, thereby influencing the reaction kinetics.
Stereochemical Control: Stereocontrol is a key consideration in the derivatization of this compound.
E/Z Isomerism: The primary stereochemical feature is the potential for E/Z isomerism about the carbon-carbon double bond. The Knoevenagel condensation typically yields the more thermodynamically stable E-isomer. The Julia-Kocienski olefination is a powerful method that allows for high stereoselectivity in the synthesis of specific alkene isomers, which can be applied to generate either E or Z configured benzylidenemalononitrile derivatives. organic-chemistry.orgwikipedia.orgmdpi.com
Asymmetric Synthesis: When new stereocenters are formed during derivatization, controlling the stereochemical outcome is crucial. For example, in Michael additions to the double bond, the approach of the nucleophile can lead to enantiomers or diastereomers. Recent research has demonstrated the use of chiral catalysts, such as isothioureas, to achieve high enantioselectivity in the Michael addition of nucleophiles to benzylidene malononitriles. rsc.org These reactions can proceed with retro-Michael addition, allowing for dynamic kinetic resolution or crystallization-induced diastereomer transformation to isolate products with high stereocontrol. rsc.org Similarly, in cycloaddition reactions, the facial selectivity of the approach of the diene or dipole determines the stereochemistry of the newly formed chiral centers in the resulting cyclic product.
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for determining the molecular structure of α-chlorobenzylidenemalononitrile in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a comprehensive picture of its atomic connectivity and spatial arrangement can be constructed.
¹H NMR Spectral Parameter Analysis and Assignments
The proton NMR spectrum of α-chlorobenzylidenemalononitrile provides key information about the hydrogen atoms within the molecule. In a deuterochloroform (CDCl₃) solvent, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.57-7.91 ppm. scielo.br A distinct singlet corresponding to the vinylic proton is also observed. scielo.br The exact chemical shifts can vary slightly depending on the solvent and the presence of any substituents on the aromatic ring.
Table 1: ¹H NMR Spectral Data for α-Chlorobenzylidenemalononitrile and Related Compounds
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 2-(4-chlorobenzylidene)malononitrile | CDCl₃ | 7.78 (m, 3H), 7.69 (d, J=6.8 Hz, 2H) rsc.org |
| 2-(2-chlorobenzylidene)malononitrile | CDCl₃ | 7.80 (d, J=7.84, 2H), 7.74 (s, 1H), 7.71 (d, J=7.84, 2H) rsc.org |
Note: Data is based on available research and may vary based on experimental conditions.
¹³C{¹H} NMR Spectral Parameter Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum reveals the chemical environments of the carbon atoms. For α-chlorobenzylidenemalononitrile, characteristic signals are observed for the carbon atoms of the phenyl ring, the ethylenic carbons, and the nitrile carbons. rsc.orgnih.gov The quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu The nitrile carbons (C≡N) appear in the range of δ 112-114 ppm. rsc.org The carbon attached to the chlorine atom and the phenyl group appears at a lower field.
Table 2: ¹³C NMR Spectral Data for α-Chlorobenzylidenemalononitrile and Related Compounds
| Compound | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|
| 2-(4-chlorobenzylidene)malononitrile | CDCl₃ | 159.6, 134.2, 132.9, 131.1, 130.8, 114.6, 113.5, 84.6 rsc.org |
| 2-(2-chlorobenzylidene)malononitrile | CDCl₃ | 158.4, 133.1, 131.8, 129.9, 129.6, 113.4, 112.3, 83.5 rsc.org |
Note: Data is based on available research and may vary based on experimental conditions.
Application of Homonuclear and Heteronuclear Correlation Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the molecule. sdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In α-chlorobenzylidenemalononitrile, COSY would show correlations between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the vinylic proton would show an HMBC correlation to the nitrile carbons and to carbons within the phenyl ring.
Conformational Analysis via Long-Range Coupling Constants
The magnitude of long-range proton-proton (³JHH) and proton-carbon (ⁿJCH, where n > 1) coupling constants can provide valuable insights into the molecule's preferred conformation. The Karplus relationship, for example, describes the dependence of the vicinal coupling constant on the dihedral angle between the coupled nuclei. libretexts.org While detailed conformational studies on α-chlorobenzylidenemalononitrile using this method are not extensively reported in the readily available literature, the analysis of such couplings, particularly across the C=C double bond and between the vinylic proton and the aromatic ring protons, could elucidate the rotational preferences around the single bonds. libretexts.orgnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is sensitive to its structure and bonding.
Comprehensive IR Absorption Analysis
The infrared (IR) spectrum of α-chlorobenzylidenemalononitrile displays several characteristic absorption bands that correspond to specific vibrational modes within the molecule. nih.gov
Table 3: Key IR Absorption Bands for α-Chlorobenzylidenemalononitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2220 | Strong | C≡N stretching vibration of the nitrile groups. |
| ~1600-1450 | Medium to Strong | C=C stretching vibrations of the aromatic ring. |
| ~1580 | Medium | C=C stretching vibration of the ethylenic double bond. |
| ~800-700 | Strong | C-H out-of-plane bending of the aromatic ring. |
Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, solution). dtic.mil The nitrile stretching vibration is a particularly strong and sharp absorption, making it a key diagnostic peak. dtic.mil
Raman Scattering Characterization
Raman spectroscopy offers a valuable method for characterizing the vibrational modes of α-chlorobenzylidenemalononitrile. The spectrum is distinguished by specific bands that correspond to the various functional groups within the molecule.
Key characteristic Raman bands for benzylidenemalononitriles include the nitrile (C≡N) and the olefinic carbon-carbon double bond (C=C) stretching vibrations. researchgate.net For α-chlorobenzylidenemalononitrile, the strong electron-withdrawing nature of the two cyano groups and the influence of the ortho-substituted chlorine on the benzene (B151609) ring significantly affect the positions of these bands.
Studies on a range of 35 different benzylidenemalononitriles have established that the nitrile stretching frequency is sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net The positions of these key bands are crucial for confirming the molecular structure. While a complete, publicly available Raman spectrum with detailed peak assignments for α-chlorobenzylidenemalononitrile is not widely disseminated in the primary literature, spectral databases confirm its existence. nih.govspectrabase.com The analysis of related chloro-substituted aromatic compounds and chloropropenes can provide further insight into the expected vibrational frequencies. capes.gov.br
Spectroscopic Analysis of Reaction Products and Intermediates
Spectroscopic methods are instrumental in studying the transformation of α-chlorobenzylidenemalononitrile. The hydrolysis of this compound, for instance, results in the formation of 2-chlorobenzaldehyde (B119727) and malononitrile (B47326). nih.gov This reaction can be monitored by observing the disappearance of the characteristic spectral signatures of the parent compound and the emergence of new peaks corresponding to the products.
A documented reaction is the interaction of o-chlorobenzylidenemalononitrile (CS) with 2-diethylaminoethyl mercaptan (DEAEM). Spectroscopic analysis, including ultraviolet, infrared, and Raman techniques, has been employed to identify the resulting products. nih.gov The study identified two main products, CS(DEAEM)₂ and (CS)₂DEAEM, and elucidated their spectral characteristics. By observing the changes in the ultraviolet spectrum over time, researchers determined the reaction mechanism, which involves an initial addition to the double bond followed by a secondary addition to one of the nitrile groups. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Malononitrile-Related Compounds
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces by several orders of magnitude. nih.gov This enhancement allows for the detection of trace amounts of an analyte, potentially down to the single-molecule level. columbia.edu The effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metallic substrate and a chemical enhancement involving charge-transfer between the analyte and the surface. youtube.com
While SERS has been successfully applied to a vast range of chemical and biological molecules, specific SERS studies focused on α-chlorobenzylidenemalononitrile or closely related malononitrile compounds are not extensively reported in the reviewed scientific literature. However, the principles of SERS suggest its potential applicability. The technique is particularly effective for molecules containing functional groups with lone pair electrons or π-systems, such as the nitrile and phenyl groups in α-chlorobenzylidenemalononitrile, which can facilitate adsorption onto the metal surface. The development of SERS-based methods could offer a highly sensitive approach for the detection of this compound. General advancements in SERS substrates, including silver and gold nanoparticle colloids and fabricated nanowire arrays, continue to expand the technique's analytical power. nih.govberkeley.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is a fundamental tool for the analysis of α-chlorobenzylidenemalononitrile.
Electronic Absorption Characteristics and Chromophoric Analysis
The UV-Vis spectrum of α-chlorobenzylidenemalononitrile is characterized by strong absorption bands in the ultraviolet region. These absorptions are due to π→π* electronic transitions within the conjugated system, which includes the benzene ring, the ethylenic double bond, and the two nitrile groups. The ortho-chlorine substituent on the phenyl ring acts as a chromophore that influences the position and intensity of these absorption maxima (λmax).
Spectral data is available in several databases, and studies have reported its ultraviolet spectrum in various solvents. nih.govspectrabase.comnih.gov The polarity of the solvent can affect the electronic transitions, potentially causing a shift in the λmax. This solvatochromic effect is common in conjugated systems and provides additional information about the electronic structure of the molecule. researchgate.net For example, a study of o-chlorobenzylidenemalononitrile (CS) in methanol (B129727), chloroform, and methylene (B1212753) chloride solutions was conducted to analyze its reaction products. nih.gov
| Solvent chiralabsxl.com | UV Cut-off (nm) |
| Acetonitrile | 190 |
| Chloroform | 245 |
| Ethanol (B145695) | 205 |
| Methanol | 205 |
| Water | 180 |
This interactive table shows the UV cut-off wavelengths for several common spectroscopic solvents. The cut-off is the wavelength below which the solvent itself absorbs significantly.
Monitoring Reaction Progress and Kinetic Studies
UV-Vis spectroscopy is an effective method for monitoring the progress of chemical reactions involving α-chlorobenzylidenemalononitrile. As the reaction proceeds, the concentration of the reactant decreases while the concentration of the product(s) increases. This change in concentration can be followed by measuring the change in absorbance at a wavelength where the reactant and product have different absorption characteristics.
For example, the reaction between o-chlorobenzylidenemalononitrile (CS) and 2-diethylaminoethyl mercaptan (DEAEM) was monitored using UV spectroscopy. nih.gov By recording the spectra at different time intervals, researchers were able to observe the disappearance of the CS absorption peak and the appearance of new peaks corresponding to the reaction products, allowing them to follow the reaction kinetics. nih.gov Similarly, the hydrolysis of the compound, which breaks the conjugated system and leads to the formation of 2-chlorobenzaldehyde and malononitrile, can be readily monitored by the decrease in the characteristic long-wavelength absorption of the parent molecule. nih.gov
Mass Spectrometry (MS) for Identification and Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
For α-chlorobenzylidenemalononitrile (C₁₀H₅ClN₂), the molecular weight is approximately 188.61 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the compound.
A key feature in the mass spectrum of α-chlorobenzylidenemalononitrile is the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine: one for the molecule containing ³⁵Cl and a smaller one for the molecule containing ³⁷Cl, in an approximate 3:1 ratio of intensity. youtube.com This isotopic signature is a definitive indicator for the presence of one chlorine atom in the molecule.
The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum of 2-chlorobenzalmalononitrile, which shows a prominent molecular ion peak and several characteristic fragment ions. nist.gov
| m/z | Proposed Fragment Identity | Comments |
| 188/190 | [C₁₀H₅ClN₂]⁺• | Molecular ion (M⁺•) peak, showing the characteristic 3:1 isotope pattern for chlorine. |
| 153 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 126 | [C₈H₄N]⁺ | A common fragment resulting from further fragmentation. |
This interactive table details the major mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of α-chlorobenzylidenemalononitrile and their proposed fragment identities.
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the separation and identification of α-chlorobenzylidenemalononitrile from complex mixtures. nih.gov The retention time in the gas chromatograph provides an additional layer of identification, while the mass spectrometer confirms the structure of the eluted compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is extensively used for the identification, confirmation, and purity assessment of α-Chlorobenzylidenemalononitrile. nih.govnih.govsigmaaldrich.com
In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. The components of the sample are separated as they travel through a capillary column, with different compounds eluting at different times (retention times) based on their volatility and interaction with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). mdpi.commaterialsproject.org The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive identification by comparison to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.govnist.gov
Research studies have employed GC-MS to confirm the identity and purity of synthesized α-Chlorobenzylidenemalononitrile. For instance, a 99% purity level for a synthesized batch was verified using GC-MS, which also identified minor components and impurities. nih.gov The main component, 2-chlorobenzylidenemalononitrile (B38150), is identified by its characteristic mass spectrum, which can be compared against a reference from a database. nih.gov
The table below lists compounds related to or identified alongside α-Chlorobenzylidenemalononitrile in GC-MS analyses.
Table 1: Compounds Identified in GC-MS Analysis of α-Chlorobenzylidenemalononitrile Samples
| Compound Name | Molecular Formula | Role/Relation | Reference |
|---|---|---|---|
| o-Chlorobenzaldehyde | C₇H₅ClO | Precursor/Impurity | nih.govnih.gov |
| Malononitrile | C₃H₂N₂ | Precursor/Hydrolysis Product | nih.govnih.gov |
| o-Chlorobenzylmalononitrile (B13740202) | C₁₀H₇ClN₂ | Metabolite/Related Compound | nih.govnih.gov |
| 2-(3-Chlorobenzylidene)malononitrile | C₁₀H₅ClN₂ | Isomer/Impurity | nih.gov |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous molecular structure. researchgate.net The method involves directing a beam of monochromatic X-rays onto a single, high-quality crystal. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, which in turn reveals the precise position of each atom. researchgate.net
From this data, a complete structural model can be built, providing exact values for:
Bond Lengths: The distances between the nuclei of bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Torsional Angles: The dihedral angles that define the molecule's conformation.
Unit Cell Dimensions: The parameters of the basic repeating unit of the crystal lattice.
While the principles of SCXRD are well-established, specific public domain crystallographic data (e.g., a Crystallographic Information File or .cif) for α-Chlorobenzylidenemalononitrile was not located in the surveyed literature. Such an analysis would be required to definitively determine its solid-state molecular geometry.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, while weaker than covalent bonds, collectively determine the crystal's stability, density, and physical properties.
Based on the molecular structure of α-Chlorobenzylidenemalononitrile, several types of intermolecular interactions would be expected to play a significant role in its crystal packing:
π-π Stacking: The planar phenyl ring is electron-rich and capable of engaging in π-π stacking interactions with neighboring aromatic rings. This is a common packing motif in aromatic compounds.
Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electron-withdrawing nitrile (-C≡N) groups and the chloro-substituent. These dipoles would lead to attractive interactions between molecules.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms (like the nitrogen of a nitrile group) on an adjacent molecule.
A full analysis of these interactions, including their specific geometries and contributions to the lattice energy, would depend on the experimental determination of the crystal structure via X-ray diffraction.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental techniques, allowing for the detailed investigation of molecular properties at the atomic level. Methods like Density Functional Theory (DFT) are used to model molecular structure and reactivity. wikipedia.org
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely employed to perform geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.govnih.gov
For α-Chlorobenzylidenemalononitrile, DFT calculations would predict its equilibrium geometry in the gas phase, providing theoretical values for bond lengths and angles. rsc.org These calculated parameters can be compared with experimental data if available. The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the complex electron-electron interactions. nih.govscispace.com The output provides a detailed picture of the molecule's three-dimensional shape and the distribution of electron density.
Table 2: Representative Data from a DFT Geometry Optimization
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| C-Cl Bond Length | Distance between the Chlorine and its attached Carbon atom | ~1.75 Å |
| C=C Bond Length | Distance between the two central alkene carbons | ~1.35 Å |
| C≡N Bond Length | Distance between the Carbon and Nitrogen of the nitrile group | ~1.15 Å |
| C-C=C Bond Angle | Angle around the central alkene carbon | ~120° |
Note: The values in this table are representative and not from a specific study on α-Chlorobenzylidenemalononitrile. Actual values would be obtained from a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.comwikipedia.org It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: The innermost orbital devoid of electrons. It is associated with the molecule's ability to accept electrons (electrophilicity).
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap . wuxibiology.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. These energies are routinely calculated using DFT methods. researchgate.netresearchgate.net
The analysis of the HOMO and LUMO energy levels and their distribution across the α-Chlorobenzylidenemalononitrile molecule provides insight into its electrophilic nature, which is key to its irritant properties.
Table 3: Frontier Molecular Orbital Energy Data
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
Note: Specific energy values in eV for α-Chlorobenzylidenemalononitrile would be derived from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.
For alpha-Chlorobenzylidenemalononitrile, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential. The electronegative nitrogen atoms of the two nitrile (-CN) groups and the chlorine atom attached to the benzylic carbon would create regions of negative electrostatic potential (typically colored red or yellow). These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive electrostatic potential (colored in shades of blue), indicating regions susceptible to nucleophilic attack.
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted using a variety of computational descriptors derived from DFT calculations. These descriptors provide insights into the molecule's stability, reactivity, and the specific sites where reactions are most likely to occur.
Global Reactivity Descriptors:
Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting chemical behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the presence of electron-withdrawing groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Other global descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ²/2η.
These parameters, once calculated, can be used to compare the reactivity of this compound with other related compounds.
Local Reactivity Descriptors (Fukui Functions):
To predict the selectivity of chemical reactions, local reactivity descriptors such as Fukui functions are employed. Fukui functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. They help in identifying the most electrophilic and nucleophilic sites within the molecule.
f+(r): For nucleophilic attack (attack by a species with excess electrons).
f-(r): For electrophilic attack (attack by a species deficient in electrons).
f0(r): For radical attack.
For this compound, the carbon atom of the nitrile groups and the benzylic carbon atom bonded to the chlorine are expected to be significant electrophilic sites. The nitrogen atoms would be the primary nucleophilic centers.
Theoretical Studies of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.
The key NLO parameters are:
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response.
Second Hyperpolarizability (γ): A measure of the third-order NLO response.
For a molecule to exhibit a significant second-order NLO response (a non-zero β value), it must be non-centrosymmetric and possess a large dipole moment, which is facilitated by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the phenyl group can act as a π-bridge, and the nitrile groups are strong electron acceptors. The chlorine atom also contributes to the electronic asymmetry.
While specific theoretical NLO data for this compound is scarce, a study on its isomer, 2-(4-chlorobenzylidene)malononitrile, provides valuable insights. The calculations were performed using DFT with the M062X functional and the 6-311++G(d,p) basis set. The results for this isomer can be used to estimate the potential NLO properties of the alpha-substituted analogue.
Table 1: Calculated NLO Properties for 2-(4-chlorobenzylidene)malononitrile
| Property | Value |
| Dipole Moment (μ) | [Data not available in the provided search results] |
| Polarizability (α) | [Data not available in the provided search results] |
| First Hyperpolarizability (β) | [Data not available in the provided search results] |
| Second Hyperpolarizability (γ) | [Data not available in the provided search results] |
It is important to note that the position of the chlorine atom would influence the magnitude of the NLO response. The alpha-positioning in the target molecule would likely lead to a different dipole moment and hyperpolarizability compared to the 4-position in the studied isomer. Further theoretical studies are required to quantify these differences.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and elucidating the structure of a molecule. Theoretical vibrational frequency calculations using DFT methods are essential for the accurate assignment of experimental vibrational bands.
The vibrational modes of this compound are determined by the masses of the atoms, the bond strengths, and the molecular geometry. The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds.
Key vibrational modes expected for this compound include:
C≡N stretching: A strong and characteristic band, typically appearing in the range of 2220-2260 cm⁻¹. The conjugation with the double bond and the phenyl ring can influence the exact frequency and intensity of this mode.
C=C stretching: The stretching of the carbon-carbon double bond, usually observed in the 1600-1680 cm⁻¹ region.
C-Cl stretching: The frequency of this vibration is sensitive to the molecular environment and typically appears in the 600-800 cm⁻¹ range.
Aromatic C-H stretching: These vibrations are typically found above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.
Bending and Torsional Modes: These occur at lower frequencies and contribute to the fingerprint region of the spectrum.
Computational studies on similar benzonitrile (B105546) derivatives have shown that DFT calculations, often with scaling factors, can accurately reproduce experimental vibrational spectra. researchgate.net A detailed theoretical vibrational analysis of this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. The potential energy distribution (PED) analysis can then be used to assign each calculated frequency to a specific vibrational mode of the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2220 - 2260 |
| Alkene (C=C) | Stretching | 1600 - 1680 |
| Phenyl (C=C) | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
| Aromatic C-H | Stretching | > 3000 |
These predicted frequencies provide a basis for the interpretation of experimental IR and Raman spectra of this compound.
Environmental Fate and Degradation Pathways
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary abiotic degradation pathway for alpha-chlorobenzylidenemalononitrile in aqueous environments. This process involves the cleavage of the molecule by reaction with water, leading to the formation of less complex substances.
The hydrolysis of this compound breaks the double ethylene (B1197577) bond, yielding two primary degradation products: o-chlorobenzaldehyde and malononitrile (B47326). nih.govnih.gov This reaction has been consistently identified in various studies investigating the compound's environmental fate. researchgate.net In research analyzing the hydrolysis process at room temperature without biological intervention, these two metabolites were clearly identified.
The rate of hydrolysis of this compound is significantly influenced by both pH and temperature. The compound's stability decreases as the pH becomes more alkaline. At a neutral pH of 7, the half-life of the compound is approximately 15 minutes. nih.gov This rate increases dramatically in alkaline conditions, with the half-life shortening to about 1 minute at a pH of 9. nih.govhkmj.org In acidic environments (pH 1-4), the compound is noted to be more stable. researchgate.net
Temperature and the solvent medium also play a crucial role. In a neutral aqueous environment at 30°C, hydrolysis is relatively slow, occurring after 635 minutes. nih.govresearchgate.net However, in an alcoholic solution (95% ethanol (B145695) and 5% water), the reaction is considerably faster, with hydrolysis occurring after 95 minutes at 30°C and accelerating to 40 minutes at 40°C. nih.gov
Table 1: Influence of pH, Temperature, and Solvent on the Hydrolysis of this compound
| Condition | Value | Resulting Half-life / Reaction Time | Source |
|---|---|---|---|
| pH | 7.0 | ~15 minutes | nih.gov |
| pH | 9.0 | ~1 minute | nih.govhkmj.org |
| Temperature (Aqueous) | 30°C | 635 minutes | nih.govresearchgate.net |
| Temperature (95% Ethanol) | 30°C | 95 minutes | nih.gov |
| Temperature (95% Ethanol) | 40°C | 40 minutes | nih.gov |
Biodegradation Studies
Biodegradation offers a pathway for the breakdown of this compound through the metabolic action of living organisms. This process can lead to the complete mineralization of the compound.
Studies have shown that certain microorganisms can effectively degrade this compound. The microalga Chlorella sp. has been identified as a particularly effective biological agent for this purpose. Research has demonstrated that suspensions of Chlorella sp. can consume the entire amount of the parent compound and its primary hydrolysis metabolites. In experiments where the compound was incubated with Chlorella sp., no evidence of the chemical or its metabolites was detected after 24 and 96 hours. Other microorganisms, including Saccharomyces sp., Lactobacillus sp., and Paramecium sp., have also been studied, but Chlorella sp. was found to have the best cell development and regeneration capabilities under increasing concentrations of the toxicant. nih.gov
Metabolic processes convert this compound into various other compounds. In animal tissues, it can be converted to 2-chlorobenzyl malononitrile (CSH2), 2-chlorobenzaldehyde (B119727), 2-chlorohippuric acid, and thiocyanate. nih.govmdpi.com Following inhalation exposure in animal studies, 2-chlorobenzaldehyde and 2-chlorobenzyl malononitrile were detected in the blood. mdpi.com The formation of o-chlorobenzylmalononitrile (B13740202) as a metabolite has also been specifically identified. nih.gov Furthermore, malononitrile, a primary hydrolysis product, is known to be converted to cyanide in animal tissues, which can then be metabolized to the less toxic thiocyanate. nih.gov
Table 2: Identified Biological Metabolites of this compound
| Metabolite | System of Observation | Source |
|---|---|---|
| o-Chlorobenzaldehyde | Hydrolysis Product / Animal Metabolism | nih.govmdpi.com |
| Malononitrile | Hydrolysis Product | nih.gov |
| 2-chlorobenzyl malononitrile (CSH2) | Animal Metabolism | nih.govmdpi.com |
| o-chlorobenzylmalononitrile | Metabolite | nih.gov |
| 2-chlorohippuric acid | Animal Metabolism | nih.govmdpi.com |
| Thiocyanate | Animal Metabolism | nih.govmdpi.com |
The biodegradation of chemical substances is facilitated by the enzymatic systems of microorganisms. mdpi.com While specific enzymes responsible for the degradation of this compound in microorganisms like Chlorella sp. are not detailed in the available literature, the process is understood to involve the metabolic activities of cellular enzyme complexes. These enzymatic reactions utilize the organic substance as a source of carbon and energy. General metabolic pathways that can be involved in the breakdown of such compounds include oxidation, hydrolysis, and the formation or breaking of carbon-carbon bonds through processes like decarboxylation. The enzymes that catalyze the conversion of organohalogen compounds are of significant interest for their potential in environmental remediation. nih.gov
Photodegradation Mechanisms and Environmental Half-Life Estimation
The photodegradation of this compound, primarily occurring in the atmosphere, is a key process in its environmental breakdown. The principal mechanism of atmospheric degradation is its reaction with photochemically-produced hydroxyl radicals (•OH).
The estimated rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is approximately 3.5 x 10⁻¹² cm³/molecule-sec at 25°C. This reaction leads to an estimated atmospheric half-life of about 110 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. This suggests that in the presence of sunlight, the compound will be moderately persistent in the atmosphere.
While the reaction with hydroxyl radicals is the primary pathway for atmospheric photodegradation, detailed studies on the specific photolytic degradation products in the atmosphere, water, and soil are not extensively documented in the available literature. For related organic compounds, photodegradation can lead to the cleavage of chemical bonds and the formation of various smaller, often oxidized, molecules. However, the specific intermediates and final products for this compound are not well-established.
It is also important to note that certain formulations of this compound, such as CS1, which is a micronized powder containing 5% hydrophobic silica (B1680970) aerogel, are designed for increased persistence and can remain in the environment for up to two weeks under normal weather conditions. nih.govmdpi.com
Table 1: Estimated Atmospheric Photodegradation Data for this compound
| Parameter | Value | Conditions |
| Vapor-Phase Reaction Rate Constant with •OH | 3.5 x 10⁻¹² cm³/molecule-sec | 25°C |
| Estimated Atmospheric Half-Life | ~110 hours | Assuming [•OH] = 5 x 10⁵ radicals/cm³ |
Abiotic Transformation Processes in Various Environmental Compartments
Beyond photodegradation, this compound undergoes other abiotic transformation processes, with hydrolysis being the most significant and well-documented pathway in aqueous environments.
Hydrolysis:
Hydrolysis of this compound involves the cleavage of the ethylenic double bond, leading to the formation of 2-chlorobenzaldehyde and malononitrile. mdpi.com This reaction is influenced by temperature and the chemical environment.
In a neutral aqueous environment, the compound is relatively stable. For instance, at 30°C, hydrolysis occurs over a period of 635 minutes. mdpi.com However, the rate of hydrolysis increases significantly with temperature. In seawater, the hydrolysis half-life has been observed to be 281.7 minutes at 0°C, decreasing to 14.5 minutes at 25°C. mdpi.com The presence of other substances, such as alcohol, can also accelerate hydrolysis. In a solution of 95% ethanol and 5% water, the hydrolysis time is reduced to 95 minutes at 30°C and 40 minutes at 40°C. mdpi.com
Table 2: Hydrolysis Half-Life of this compound in Aqueous Environments
| Medium | Temperature (°C) | Half-Life (minutes) |
| Seawater | 0 | 281.7 |
| Seawater | 25 | 14.5 |
| Neutral Aqueous Solution | 30 | 635 |
| 95% Ethanol / 5% Water | 30 | 95 |
| 95% Ethanol / 5% Water | 40 | 40 |
Other Abiotic Transformations:
While hydrolysis is the primary abiotic degradation pathway in water, information on other abiotic transformations, such as reactions with soil minerals, is limited for this compound specifically. For other chlorinated organic compounds, abiotic reduction by naturally occurring reduced iron minerals in soil and sediment is a known degradation pathway. researchgate.net However, the extent to which this process affects this compound has not been thoroughly documented.
The persistence of this compound can be significantly altered by its formulation. For example, CS1 and CS2 are hydrophobic variations designed for longer persistence and resistance to degradation. nih.gov CS1 can persist for up to two weeks under normal weather conditions, while CS2, a microencapsulated form, exhibits even longer persistence and resistance to degradation. nih.gov
When heated to decomposition, this compound emits toxic fumes, including hydrogen chloride, nitrogen oxides, and cyanides.
Advanced Analytical Methodologies for Purity and Trace Analysis
Purity Determination Techniques
The assessment of the absolute purity of alpha-Chlorobenzylidenemalononitrile is essential for reference materials and quality assurance. Several thermoanalytical and chromatographic methods provide precise and reliable purity values. A comparative study on o-Chlorobenzylidene malononitrile (B47326) (CS) revealed differing purity results depending on the method used: 99.89% by DSC, 99.92% by HPLC, 99.25% by GC-MS, and 94.0% by NMR, highlighting the importance of selecting the appropriate technique for a given objective ciac.jl.cn.
| Analytical Method | Reported Purity of this compound (%) | Source |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | 99.89 | ciac.jl.cn |
| High-Performance Liquid Chromatography (HPLC) | 99.92 | ciac.jl.cn |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.25 | ciac.jl.cn |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99 | semanticscholar.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) | 94.0 | ciac.jl.cn |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature wikipedia.org. For purity determination, DSC relies on the principle of melting point depression; impurities within a crystalline substance broaden the melting range and lower the melting point wikipedia.orgtainstruments.comcreative-biolabs.com.
The method is based on the Van't Hoff equation, which relates the mole fraction of the impurity to the melting temperature depression mt.commt.com. This allows for the calculation of the absolute purity of a substance from a single measurement, provided the impurities are soluble in the molten substance but not in the solid phase tainstruments.comnetzsch.com. To achieve accurate results, experimental parameters must be carefully controlled. ASTM E928 recommends using slow heating rates (0.3 K/min to 0.7 K/min) and small sample masses (1 mg to 3 mg) to ensure thermal equilibrium is maintained during the melting process netzsch.com.
Key Parameters for DSC Purity Analysis:
Crystalline Material: The compound must be a pure crystalline material creative-biolabs.com.
Heating Rate: Slow heating rates are recommended to stay close to equilibrium conditions mt.comnetzsch.com.
Sample Mass: Small sample sizes (1-3 mg) are optimal to minimize thermal gradients mt.comnetzsch.com.
Evaluation Range: The evaluation is typically performed between 10% and 50% of the melting peak height or area to avoid baseline distortions and regions far from equilibrium mt.com.
In a study analyzing o-chlorobenzylidene malononitrile, DSC determined the purity to be 99.89% ciac.jl.cn.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical and chemical compounds ijprajournal.com. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative purity analysis, the area of the main peak is compared to the total area of all detected peaks (area percent method) or quantified against a certified reference standard (external standard method) chromforum.org.
The precision of HPLC methods can be high enough to confirm purity within specifications like 99% to 101% chromforum.org. The development of a robust HPLC method involves optimizing the mobile phase, stationary phase, and detector settings to achieve adequate separation of the main compound from all potential impurities researchgate.netchromatographyonline.com. Diode-Array Detection (DAD) is often used as it provides spectral information across the peak, which can help in assessing peak purity by identifying the presence of co-eluting impurities chromatographyonline.comsepscience.com.
For this compound, HPLC analysis has been used to determine its hydrophobicity, a key factor in its irritancy, and for purity checks researchgate.net. One analysis reported a purity of 99.92% for the compound using HPLC ciac.jl.cn.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS ijprajournal.comthermofisher.com. It is widely used for the analysis of volatile and semi-volatile compounds and is a mandatory step in the impurity profiling of many pharmaceutical products ijprajournal.comthermofisher.com.
In the context of this compound, GC-MS is used not only for purity determination but also for identifying and quantifying impurities and degradation products semanticscholar.orgresearchgate.net. The process involves injecting a sample into the GC, where it is vaporized and separated based on volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that act as a "fingerprint" for identification fda.gov.
Research has successfully used GC-MS to detect and identify this compound and its degradation products, such as 2-chlorobenzaldehyde (B119727) researchgate.net. Purity assessments of this compound by GC-MS have yielded values of 99% and 99.25% ciac.jl.cnsemanticscholar.orgnih.gov.
| Parameter | Condition |
|---|---|
| Instrument | Thermo Electron GC Trace 1310 with TSQ 9000 MS |
| Column | TR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm i.d., 0.25 µm film |
| Carrier Gas | Helium (99.9999% purity) |
| Flow Rate | 1 mL/min (constant pressure) |
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination due to its direct proportionality between signal area and the number of atomic nuclei bwise.krfujifilm.comemerypharma.com. Unlike chromatographic techniques, qNMR can provide a direct measurement of purity against an internal standard of known purity without the need for substance-specific reference standards for every analyte rssl.com.
The fundamental principle of qNMR involves comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard ox.ac.uk. The purity of the analyte can then be calculated using a formula that accounts for the weights, molecular weights, number of protons, and integral areas of both the analyte and the standard ox.ac.uk.
Equation for Purity Calculation by qNMR: Purity (%) = (Ix / Ical) * (Ncal / Nx) * (Mx / Mcal) * (Wcal / Wx) * Pcal
Where:
I : Integral area
N : Number of nuclei for the integrated signal
M : Molecular mass
W : Gravimetric weight
P : Purity
x : Compound of interest (analyte)
cal : Calibration compound (internal standard) ox.ac.uk
While qNMR is a powerful tool, challenges such as signal overlap with impurities can affect accuracy bwise.kr. However, advanced techniques can correct for such overlaps bwise.kr. For this compound, one study reported a purity of 94.0% by NMR, which was notably different from results obtained by other methods, suggesting potential complexities in its NMR analysis or the presence of NMR-invisible impurities ciac.jl.cn. qNMR has also been adapted for gas-phase analysis, demonstrating its versatility nih.govresearchgate.net.
Chromatographic and Spectroscopic Methods for Trace Detection
Detecting trace amounts of this compound is crucial for environmental and forensic analysis. This requires highly sensitive analytical instruments and, critically, effective sample preparation techniques to isolate and concentrate the analyte from the sample matrix.
The goal of sample preparation is to convert a real-world matrix (such as soil, water, or air) into a sample suitable for analysis by an instrument like a GC-MS scispace.com. The choice of technique depends on the analyte's properties, the matrix complexity, and the required concentration levels mdpi.com.
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME):
SPE is a common technique that has largely replaced liquid-liquid extraction. It involves partitioning analytes between a solid sorbent and the liquid sample matrix scispace.com. It offers advantages like higher recoveries, reduced solvent use, and potential for automation scispace.com.
SPME is a simple, solvent-free technique ideal for field analysis. It uses a coated fiber to extract analytes from a sample's headspace or directly from a liquid matrix. The fiber is then transferred to the GC inlet for thermal desorption and analysis researchgate.net.
Solvent Extraction:
This classic technique involves extracting the analyte from a sample using an appropriate organic solvent. For trace analysis of CS, experiments have utilized extraction with methylene (B1212753) chloride followed by GC analysis ojp.gov. Pressurized liquid extraction (PLE) is a more advanced form that uses solvents at elevated temperatures and pressures to increase extraction efficiency scispace.com.
Air Sampling and Extraction:
For airborne CS, sampling often involves drawing air through filters (e.g., PTFE filters) or sorbent tubes (e.g., Tenax-TA) dtic.mil. For analysis, the filter and the sorbent material can be combined in a single vial and extracted with a solvent before injection into the analytical instrument dtic.mil.
The optimization of these methods involves adjusting parameters such as the type of sorbent or solvent, sample pH, extraction time, and temperature to maximize the recovery of this compound while minimizing interferences from the matrix chromatographyonline.com.
| Technique | Principle | Applicable Matrices | Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent from a liquid sample. | Water, liquid extracts | High recovery, selective, less solvent used, automatable scispace.com |
| Solid-Phase Microextraction (SPME) | Analyte adsorbs onto a coated fiber, followed by thermal desorption. | Air (headspace), water, soil slurries | Solvent-free, simple, suitable for field use researchgate.net |
| Solvent Extraction | Analyte partitions into an immiscible organic solvent. | Water, soil, contaminated surfaces | Well-established, versatile |
| Purge-and-Trap | Inert gas purges volatile analytes from a sample onto a sorbent trap. | Water, soil | Excellent for volatile compounds, high concentration factor cdc.gov |
Development of Highly Sensitive Detection Limits
The imperative to detect minute quantities of this compound (CS), particularly in environmental and forensic contexts, has driven the development of analytical methodologies with exceptionally low detection limits. The evolution of these techniques has transitioned from traditional laboratory-based methods to sophisticated, highly sensitive instrumental analyses capable of identifying trace and ultra-trace amounts of the compound. Research has focused on enhancing both the selectivity and sensitivity of detection to ensure reliable identification and quantification, even in complex sample matrices.
Early methodologies for the detection of CS in air samples, such as the NIOSH P&CAM 304 method, utilized High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method involves collecting the sample on a polytetrafluoroethylene (PTFE) membrane filter followed by a Tenax sorbent tube, extraction with a solvent mixture, and subsequent analysis by HPLC. This established method has a defined detection limit of 0.3 micrograms per sample, providing a baseline for sensitivity in occupational health and safety monitoring keikaventures.comdnacih.com.
In recent years, the pursuit of lower detection limits has led to the widespread adoption of hyphenated analytical techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a cornerstone for the trace analysis of CS. The volatility of CS allows for its effective separation in the gas phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. While specific limits of detection (LOD) and limits of quantification (LOQ) are method-dependent, GC-MS is generally recognized for its high sensitivity, often capable of detecting analytes in the nanogram to picogram range.
Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iteration, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer exceptional sensitivity and specificity for the analysis of CS, particularly for its non-volatile degradation products or in complex biological matrices. These techniques combine the separation of compounds in the liquid phase with the precise detection of the mass spectrometer. The high selectivity of tandem mass spectrometry (MS/MS) significantly reduces background noise and matrix interference, allowing for the quantification of analytes at very low concentrations. For analogous compounds, LC-MS/MS methods have demonstrated lower limits of quantitation in the range of 0.0200 ng/mL, highlighting the potential for ultra-trace analysis of CS.
Another advanced analytical methodology with significant potential for the highly sensitive detection of CS is Ion Mobility Spectrometry (IMS). IMS separates ions in the gas phase based on their size, shape, and charge. This technique is known for its rapid and highly sensitive response, making it suitable for real-time or near-real-time detection of trace amounts of chemical agents in the air. When coupled with mass spectrometry (IMS-MS), the resulting two-dimensional separation provides an even higher degree of selectivity and confidence in identification.
The continuous development of these advanced analytical methodologies is crucial for enhancing capabilities in forensic investigations, environmental monitoring, and ensuring the safety of military and civilian personnel. The ongoing research aims to further lower the detection limits, improve the speed of analysis, and develop portable instrumentation for in-field applications.
Table of Analytical Methodologies and their Detection Limits for this compound
| Analytical Methodology | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Sample Matrix |
| High-Performance Liquid Chromatography with UV Detection (NIOSH P&CAM 304) | 0.3 µ g/sample (LOD) keikaventures.comdnacih.com | Air |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Method-dependent, capable of nanogram to picogram range | Various |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Method-dependent, potential for sub-nanogram/mL (pg/mL) range | Various |
| Ion Mobility Spectrometry (IMS) | High sensitivity for trace vapor detection | Air |
Industrial and Synthetic Applications of Alpha Chlorobenzylidenemalononitrile As a Chemical Intermediate
Role in Complex Organic Synthesis
The chemical reactivity of alpha-Chlorobenzylidenemalononitrile makes it an important precursor in the synthesis of diverse organic molecules. Its utility spans from creating advanced molecular frameworks to generating libraries of compounds for chemical screening.
Precursor for Advanced Organic Building Blocks
Organic building blocks are fundamental molecular units used in the synthesis of a wide array of complex organic molecules, including polymers, pharmaceuticals, and materials for various industries. This compound functions as a sophisticated building block due to its combination of reactive sites.
The synthesis of benzylidenemalononitrile (B1330407) derivatives, a class to which this compound belongs, is often achieved through Knoevenagel condensation. researchgate.netnih.gov This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound like malononitrile (B47326). researchgate.netnih.gov The resulting structure, containing an electron-poor olefin, is a versatile intermediate. researchgate.net The presence of the chlorine atom and the dinitrile group in this compound provides multiple handles for subsequent chemical transformations, allowing chemists to construct intricate molecular architectures. This versatility establishes it as a key component in the synthesis of novel functional materials and complex organic structures.
Utilization in the Synthesis of Coumarin (B35378) Derivatives with Specific Optical Properties
Coumarin and its derivatives are a significant class of compounds known for their wide range of applications, including as fluorescent materials. Research has demonstrated a procedure for converting 2-(2-chlorobenzylidene)malononitrile, a closely related isomer, into novel 3-cyanocoumarin (B81025) derivatives. These synthesized coumarins exhibit strong fluorescence in the violet and blue regions of the electromagnetic spectrum.
The development of coumarin-based fluorescent compounds is an active area of research, with applications in fabricating fluorescent probes for biological imaging. mdpi.com The specific optical characteristics of these materials are highly dependent on their molecular structure. The synthesis starting from a chlorobenzylidene malononitrile derivative allows for the incorporation of the cyano group at the 3-position of the coumarin ring, which is influential in determining the final photophysical properties.
Table 1: Optical Properties of Coumarin Derivatives Synthesized from a Benzylidenemalononitrile Precursor This table is representative of findings for coumarin derivatives synthesized from related precursors, illustrating the potential outcomes when using this compound.
| Derivative Type | Fluorescence Region | Potential Application |
|---|---|---|
| 3-Cyanocoumarin | Violet-Blue | Fluorescent Probes |
| 7-Methoxy-3-aryl-coumarin | Blue-Green | Optical Brighteners |
| 3-Heteroarylcoumarin | Varies (structure-dependent) | Optoelectronics |
Starting Material for Dinitrile-Based Compound Libraries
The dinitrile, or malononitrile, functionality is a key feature of this compound. This group is a versatile chemical handle that can participate in a wide variety of chemical reactions. Its reactivity makes the parent molecule an excellent starting material for the generation of dinitrile-based compound libraries.
In medicinal chemistry and material science, compound libraries, which are large collections of diverse but structurally related molecules, are essential for screening and identifying new lead compounds with desired activities. The ability of the dinitrile group to undergo transformations such as hydrolysis, reduction, or cycloaddition reactions allows for the systematic creation of a multitude of derivatives from a single starting material like this compound. This approach is fundamental to combinatorial chemistry and high-throughput screening efforts aimed at discovering new functional molecules.
Exploration in Material Science
The electronic and structural characteristics of this compound make it a compound of interest for applications in material science, particularly in optics and sensor technology.
Development of Materials with Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov Organic molecules with specific electronic features, such as an electron donor group connected to an electron acceptor group through a π-conjugated system, often display significant NLO properties. nih.gov
Derivatives of benzylidenemalononitrile are studied for these characteristics. researchgate.netpleiades.online The structure of this compound contains a phenyl group which can act as part of the conjugated system, and the two nitrile groups act as a strong electron-accepting moiety. This intramolecular charge-transfer character makes it a promising candidate for incorporation into larger molecular or polymeric systems designed to have high NLO activity. nih.gov By modifying the phenyl ring with electron-donating substituents, the NLO response of the resulting derivatives can be further tuned and enhanced.
Synthesis of Components for Fluorescent Probes
Fluorescent probes are molecules designed to detect specific analytes, such as ions or biomolecules, through a change in their fluorescence properties. rsc.org These probes typically consist of a fluorophore (the light-emitting part) and a recognition site (the part that binds to the analyte). nih.gov The dinitrile group in this compound can serve as, or be converted into, a recognition site for various analytes. acs.org
For instance, the malononitrile moiety has been incorporated into fluorescent probes as the active center for reacting with specific ions, leading to a detectable change in fluorescence. acs.org The synthesis of such probes often involves coupling a fluorophore to a recognition unit. This compound can act as this recognition unit or as a precursor to it, where its phenyl and chloro substituents can be further modified to tune the probe's solubility, selectivity, and photophysical characteristics. The dinitrile functionality is central to the probe's sensing mechanism, influencing the electronic properties of the attached fluorophore upon binding to the target analyte.
Table 2: Characteristics of Fluorescent Probes Featuring Dinitrile or Related Recognition Moieties This table summarizes typical features of fluorescent probes that utilize functionalities derivable from or related to this compound, highlighting its potential in sensor development.
| Probe Type | Recognition Moiety | Target Analyte | Emission Change |
|---|---|---|---|
| Naphthalimide-based | Dinitrile-vinyl | Thiols | Fluorescence "Turn-on" |
| Coumarin-based | Dinitrile-styryl | pH | Ratiometric Shift |
| Phenothiazine-based | Malononitrile | Cyanide Ions | Fluorescence Quenching |
| Boron Complex | Enamino-ketone (from dinitrile) | Various | Wavelength Shift |
Q & A
Basic Question: What are the best practices for synthesizing α-Chlorobenzylidenemalononitrile (CS) in a laboratory setting?
Methodological Answer:
Synthesis of CS typically involves the condensation of 2-chlorobenzaldehyde with malononitrile under controlled conditions. Key considerations include:
- Reagent Ratios: Use stoichiometric excess of malononitrile (1.2:1 molar ratio to 2-chlorobenzaldehyde) to drive the reaction to completion.
- Catalyst: Employ catalytic piperidine or ammonium acetate in ethanol to accelerate the Knoevenagel condensation reaction.
- Purification: Recrystallize the product from ethanol or acetonitrile to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (characteristic peaks: δ 8.5–8.7 ppm for the benzylidene proton, δ 7.3–7.8 ppm for aromatic protons) .
- Safety: Conduct reactions in a fume hood with nitrile gloves and chemical-resistant aprons due to malononitrile’s acute toxicity (LD₅₀: 14 mg/kg in rats) .
Basic Question: How should researchers characterize α-Chlorobenzylidenemalononitrile’s structural and thermal properties?
Methodological Answer:
Characterization requires a multi-technique approach:
- Spectroscopy:
- FT-IR: Confirm the presence of nitrile groups (C≡N stretch at ~2220–2240 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).
- ¹H/¹³C NMR: Assign aromatic protons and carbons using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Thermal Stability:
Advanced Question: How can experimental design address contradictions in reported toxicity data for CS?
Methodological Answer:
Discrepancies in toxicity studies (e.g., acute vs. chronic exposure effects) require:
- Dose-Response Validation: Replicate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to control variables like solvent choice (DMSO vs. saline) and animal strain.
- Mechanistic Studies: Use in vitro models (e.g., human bronchial epithelial cells) to isolate CS’s effects on TRPA1 ion channels, a proposed mechanism for respiratory irritation.
- Data Harmonization: Apply meta-analysis tools (e.g., RevMan) to reconcile conflicting LD₅₀ values, accounting for differences in administration routes (inhalation vs. dermal) .
Advanced Question: What methodologies resolve spectral interference when analyzing CS in complex matrices (e.g., environmental samples)?
Methodological Answer:
To mitigate matrix effects:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol:acetic acid (95:5) to isolate CS from interferents like chlorinated solvents.
- Chromatography: Optimize UPLC conditions (e.g., Acquity BEH C18 column, 1.7 µm particles) with tandem mass spectrometry (MS/MS) for selective detection (Q1/Q3 transitions: m/z 189→145 for CS).
- Validation: Include spike-recovery experiments (70–120% recovery range) and matrix-matched calibration curves to quantify limits of detection (LOD < 0.1 µg/L) .
Advanced Question: How can computational modeling predict CS’s reactivity in novel synthetic pathways?
Methodological Answer:
- Quantum Mechanics (QM): Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics for Knoevenagel condensation.
- Validation: Cross-reference computed IR spectra with experimental data (RMSD < 10 cm⁻¹) to confirm model accuracy .
Basic Question: What safety protocols are critical for handling α-Chlorobenzylidenemalononitrile in laboratory settings?
Methodological Answer:
- PPE: Wear NIOSH-approved respirators (N95 or higher) and butyl rubber gloves to prevent dermal/ inhalation exposure.
- Decontamination: Use 10% sodium carbonate solution to neutralize spills, followed by absorption with vermiculite.
- Storage: Keep CS in amber glass bottles under inert gas (argon) at 4°C to prevent hydrolysis.
- Waste Disposal: Incinerate contaminated materials at > 1200°C with acid scrubbers to minimize HCl emissions .
Advanced Question: How do researchers analyze conflicting data on CS’s environmental persistence?
Methodological Answer:
Contradictory half-life values (e.g., soil vs. aquatic systems) necessitate:
- Standardized Testing: Follow EPA 835.2210 for hydrolysis studies (pH 4–9, 25°C) to measure degradation rates.
- Photolysis Studies: Use xenon-arc lamps (simulated sunlight) to assess UV-driven decomposition pathways.
- Statistical Modeling: Apply ANOVA to identify significant differences between studies, controlling for variables like organic matter content and microbial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
